N-benzoyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzoyl-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines, which are significant due to their presence in various natural products and their biological activities. This compound is characterized by a benzoyl group attached to the nitrogen atom of the tetrahydroisoquinoline structure. It is of interest in medicinal chemistry and organic synthesis due to its potential pharmacological properties and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzoyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The benzoyl group can then be introduced through an acylation reaction using benzoyl chloride and a base such as pyridine .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also becoming more prevalent .
Chemical Reactions Analysis
Types of Reactions
N-benzoyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it back to the corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzoyl position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Benzoyl chloride in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which can have significant biological activities .
Scientific Research Applications
N-benzoyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzoyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is known to modulate dopamine metabolism and has been studied for its neuroprotective properties. The compound may inhibit monoamine oxidase (MAO) and interact with dopamine receptors, thereby influencing neurotransmitter levels and neuronal health .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its neurotoxic effects and involvement in Parkinson’s disease.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Studied for its neuroprotective properties and potential therapeutic applications.
Uniqueness
N-benzoyl-1,2,3,4-tetrahydroisoquinoline is unique due to its benzoyl group, which imparts distinct chemical reactivity and biological activity compared to other tetrahydroisoquinoline derivatives. This structural feature allows for specific interactions with biological targets and enhances its potential as a pharmacological agent .
Properties
CAS No. |
82342-56-1 |
---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(phenyl)methanone |
InChI |
InChI=1S/C16H15NO/c18-16(14-7-2-1-3-8-14)17-11-10-13-6-4-5-9-15(13)12-17/h1-9H,10-12H2 |
InChI Key |
QXUMOIJXVLZMFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.